molecular formula C12H19NO5 B2389040 Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate CAS No. 2173999-12-5

Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate

Cat. No.: B2389040
CAS No.: 2173999-12-5
M. Wt: 257.286
InChI Key: YHSVHXUXXUPHPM-UHFFFAOYSA-N
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Description

Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate is a complex organic compound that features a cyclobutane ring substituted with a formyl group, a methyl ester, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis due to its unique structure and reactivity, particularly in the context of peptide synthesis and other applications where protecting groups are essential.

Mechanism of Action

Target of Action

It is known that the compound is a derivative of tert-butoxycarbonyl-protected amino acids (boc-aails) . These compounds are often used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.

Mode of Action

Boc-aails, from which this compound is derived, are used as starting materials in dipeptide synthesis . This suggests that the compound may interact with its targets through amide bond formation, a common reaction in peptide synthesis.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its logP values suggest moderate lipophilicity , which may influence its distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in various solvents may influence its action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate typically involves multiple steps, starting from commercially available precursors

    Cyclobutane Formation: The cyclobutane ring can be synthesized through or other ring-closing methods.

    Formyl Group Introduction: The formyl group is often introduced via formylation reactions, using reagents such as formic acid or formyl chloride.

    Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step is crucial to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The Boc-protected amino group can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of constrained peptides and other molecules where rigidity is desired .

Properties

IUPAC Name

methyl 3-formyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)5-8(6-12)7-14/h7-8H,5-6H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSVHXUXXUPHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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